molecular formula C19H20N2O4 B2465137 Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate CAS No. 922932-60-3

Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate

Numéro de catalogue B2465137
Numéro CAS: 922932-60-3
Poids moléculaire: 340.379
Clé InChI: LRMUPEWOPLKJJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of apixaban , a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

While the exact synthesis process for “Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate” is not available, apixaban, a related compound, was synthesized by modifying the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .

Applications De Recherche Scientifique

Antimicrobial Activity

This compound could potentially be used in the development of new antimicrobial agents . The structure of this compound allows it to interact with various biological targets, which could lead to significant antibacterial and antifungal activity .

Cancer Treatment

The compound may have potential applications in the treatment of triple-negative breast cancer (TNBC) . It could be used to develop inhibitors for EGFR and VEGFR-2, proteins associated with TNBC progression .

Nonlinear Optical (NLO) Applications

The compound could have applications in the field of data storage, optical communication, and harmonic generators . Its structure could exhibit significant NLO properties due to its excellent characteristics such as second harmonic generation efficiency, noncentrosymmetric structure, and good optical limiting nature with the nanosecond laser pulse .

HIV Treatment

The compound could potentially be used in the development of anti-HIV drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .

Antitubercular Activity

The compound could also be used in the development of antitubercular drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate antitubercular activity .

Antiviral Activity

The compound could potentially be used in the development of antiviral drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate antiviral activity .

Mécanisme D'action

Target of Action

The primary target of Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin. This leads to a reduction in thrombin generation and consequently, a decrease in platelet aggregation . This action disrupts the coagulation cascade, preventing the formation of blood clots.

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of Apixaban in animal models . The compound has been shown to improve antithrombotic activity without excessive increases in bleeding times .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban.

Propriétés

IUPAC Name

phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-11-10-14(13-16(17)21-12-6-5-9-18(21)22)20-19(23)25-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUPEWOPLKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.